3-chloro-7-hydroxy-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

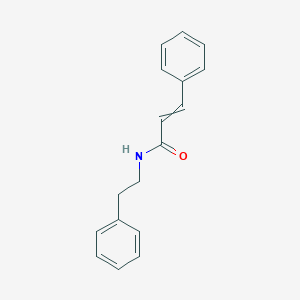

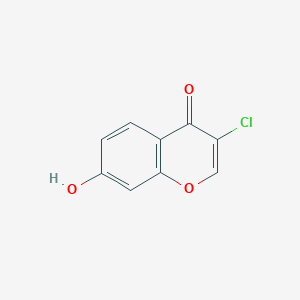

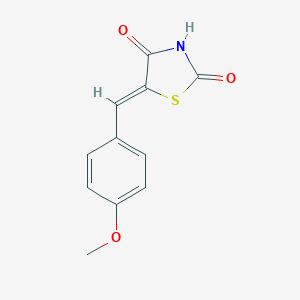

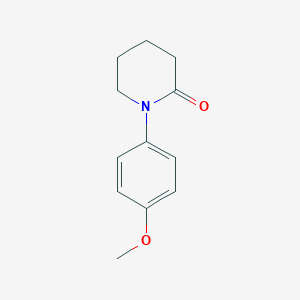

“3-chloro-7-hydroxy-4H-chromen-4-one” is a member of the class of 7-hydroxyisoflavones . It is a derivative of 3-phenyl-4H-chromen-4-one, which is substituted by a hydroxy group at position 7 and a chloro group at position 3 . Chroman-4-one, also known as chromone, is an important and versatile 6-O-membered heterocyclic system widespread in the plant kingdom . The importance of this scaffold is highlighted by the huge number of publications dedicated to the synthesis of natural and synthetic derivatives over the past decade .

Synthesis Analysis

A wide range of 2-(hetero)aryl-4H-chromen-4-ones was synthesized via intermolecular o-acylation of substituted phenols with cinnamoyl chlorides mediated by BiCl3 in refluxing carbon tetrachloride followed by intramolecular cyclodehydrogenation of the 2′-hydroxychalcones formed promoted by RuCl3·3H2O at reflux for additional 5 h . Polymethoxy-4H-chromen-4-ones have been prepared by condensation of 2′-hydroxyacetophenone derivatives and acylbenzotriazoles in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) in dry THF at −78 to 0 °C, followed by cyclodehydration promoted by p-PTSA in toluene at 80 °C .

Molecular Structure Analysis

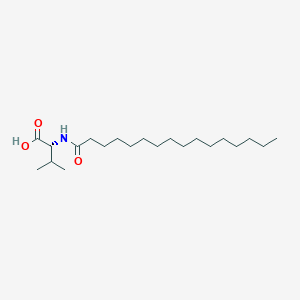

The molecular formula of “3-chloro-7-hydroxy-4H-chromen-4-one” is C9H5ClO3 . The InChI code is 1S/C9H5ClO3/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4,11H . The Canonical SMILES is C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)Cl .

Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

Physical And Chemical Properties Analysis

The molecular weight of “3-chloro-7-hydroxy-4H-chromen-4-one” is 196.59 g/mol . The XLogP3-AA is 2.6, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Medicinal Compounds

The chroman-4-one framework, to which 3-chloro-7-hydroxy-4H-chromen-4-one belongs, is a significant structural entity in the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .

Biological and Pharmaceutical Activities

Compounds derived from 4-chromanone, such as 3-chloro-7-hydroxy-4H-chromen-4-one, exhibit a broad variety of remarkable biological and pharmaceutical activities . This makes them valuable in the development of new drugs and therapies.

Synthetic Methodologies

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This includes the synthesis of 3-chloro-7-hydroxy-4H-chromen-4-one, which can be used in various chemical reactions and processes.

Antibacterial Effects

Preliminary bioassay results indicated that products derived from 4-hydroxycoumarin, a similar compound to 3-chloro-7-hydroxy-4H-chromen-4-one, have a broad spectrum of antibacterial effects against Staphylococcus epidermidis, Staphylococcus aureus, and Bacillus cereus . This suggests potential antibacterial applications for 3-chloro-7-hydroxy-4H-chromen-4-one.

Lead Compounds for Drug Discovery

Given their biological and pharmaceutical activities, compounds like 3-chloro-7-hydroxy-4H-chromen-4-one can potentially act as lead compounds for drug discovery . They provide a starting point for the design and optimization of new drugs.

Research and Development

3-chloro-7-hydroxy-4H-chromen-4-one and its derivatives are available from scientific research suppliers , indicating their use in various research and development applications. This includes laboratory experiments, testing, and the development of new synthetic methods.

Mechanism of Action

Target of Action

The primary target of 3-chloro-7-hydroxy-4H-chromen-4-one is the Src kinase . Src kinase is a non-receptor tyrosine kinase that plays a key role in various cellular processes, including cell division, survival, migration, and invasion .

Mode of Action

3-chloro-7-hydroxy-4H-chromen-4-one acts as an inhibitor of Src kinase . The compound binds to the kinase, preventing it from phosphorylating its substrates. This inhibits the kinase’s activity and disrupts the signaling pathways it is involved in .

Biochemical Pathways

The inhibition of Src kinase by 3-chloro-7-hydroxy-4H-chromen-4-one affects several biochemical pathways. Src kinase is involved in many signaling pathways, including those related to cell growth, survival, and differentiation . By inhibiting Src kinase, the compound can disrupt these pathways, potentially leading to effects such as reduced cell proliferation and increased cell death .

Pharmacokinetics

The compound’smolecular weight is 196.59 , which suggests it may have good bioavailability Molecules with a molecular weight below 500 are generally well-absorbed and distributed in the body

Result of Action

The molecular and cellular effects of 3-chloro-7-hydroxy-4H-chromen-4-one’s action are likely to be diverse, given the wide range of processes that Src kinase is involved in. Potential effects could include changes in cell growth, survival, and differentiation . The specific effects would depend on the context, including the type of cells and the presence of other signaling molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-chloro-7-hydroxy-4H-chromen-4-one. For example, the compound’s activity could be affected by the pH and temperature of its environment. Additionally, the presence of other molecules could influence the compound’s stability and its ability to bind to Src kinase

Future Directions

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This suggests that there is a lot of potential for future research in this area.

properties

IUPAC Name |

3-chloro-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOTXVGXRZBLNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC=C(C2=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70419867 |

Source

|

| Record name | 3-chloro-7-hydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-7-hydroxy-4H-chromen-4-one | |

CAS RN |

685848-25-3 |

Source

|

| Record name | 3-chloro-7-hydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B181778.png)

![1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B181797.png)